molecular formula C9H18N4O B13474407 3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol

3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol

Cat. No.: B13474407
M. Wt: 198.27 g/mol
InChI Key: AHHSFBCNZKWREH-UHFFFAOYSA-N
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Description

3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a heterocyclic organic compound that contains a 1,2,4-triazole ring. This compound is notable for its unique structure, which includes an amino group and a hydroxyl group attached to a propanol chain. The presence of the 1,2,4-triazole ring makes it a valuable scaffold in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of aminoguanidine with formic acid to form 3-amino-1,2,4-triazole . This intermediate can then be further functionalized through various chemical reactions to introduce the isopropyl and methyl groups, followed by the addition of the propanol chain.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Recrystallization from solvents like methanol is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions on the triazole ring can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in these interactions through hydrogen bonding and dipole interactions with biological receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C9H18N4O

Molecular Weight

198.27 g/mol

IUPAC Name

3-amino-3-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-ol

InChI

InChI=1S/C9H18N4O/c1-6(2)8-11-9(13(3)12-8)7(10)4-5-14/h6-7,14H,4-5,10H2,1-3H3

InChI Key

AHHSFBCNZKWREH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=N1)C(CCO)N)C

Origin of Product

United States

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